![molecular formula C17H21ClFN5OS B2574344 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1215422-54-0](/img/structure/B2574344.png)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN5OS and its molecular weight is 397.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
Research has explored the synthesis and cytotoxic activity of carboxamide derivatives, particularly focusing on their potential as anticancer agents. For instance, compounds synthesized by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines showed potent cytotoxicity against murine leukemia and lung carcinoma cell lines. Such compounds were tested in vivo against colon tumors in mice, demonstrating curative potential at low doses (Deady et al., 2003). This suggests that similar structures, including N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, could be explored for their anticancer properties.
Antimicrobial and Antibacterial Agents
Compounds with structural features similar to the mentioned chemical have shown promising antibacterial activity. A study on novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide highlighted significant activity against Staphylococcus aureus and Bacillus subtilis. This implies potential applications of the compound for the development of new antibacterial agents (Palkar et al., 2017).
Antipsychotic Potential
Additionally, derivatives structurally related to the compound have been evaluated for their antipsychotic potential. Compounds devoid of typical dopamine receptor interaction yet effective in behavioral animal tests for antipsychotic-like profiles indicate a novel mechanism of action. Such findings suggest the exploration of similar compounds for antipsychotic drug development, potentially offering new therapeutic options with reduced side effects (Wise et al., 1987).
Antitumor Activity
Research into novel pyrazolo[3,4-d]pyrimidine derivatives, including synthesis and evaluation of their antitumor activity, indicates that such compounds could inhibit the proliferation of cancer cell lines at low concentrations. This suggests a potential research pathway for N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride in the context of antitumor activity screening (Liu et al., 2016).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS.ClH/c1-11-10-13(20-22(11)4)16(24)23(9-8-21(2)3)17-19-15-12(18)6-5-7-14(15)25-17;/h5-7,10H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBILSFIEGCLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)

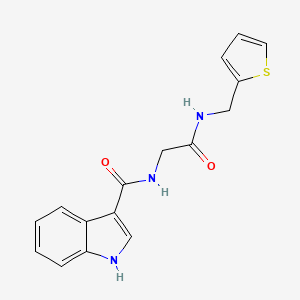

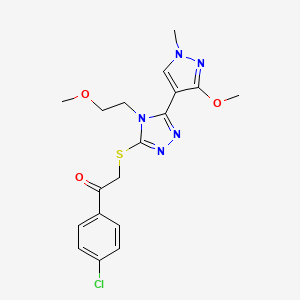

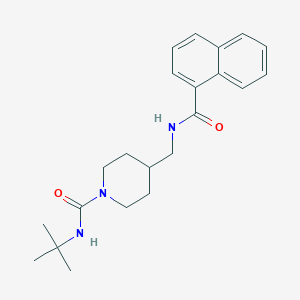
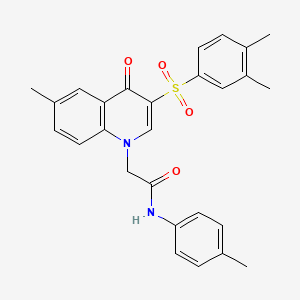
![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)


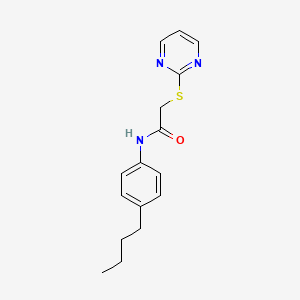
![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)